molecular formula C14H7FN4O B2435436 N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide CAS No. 1376073-37-8

N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide

Cat. No.: B2435436
CAS No.: 1376073-37-8
M. Wt: 266.235
InChI Key: IGMKEVFSCCICIT-UHFFFAOYSA-N
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Description

N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dicyanophenyl group, a fluoropyridine moiety, and a carboxamide functional group. Its unique structure imparts specific chemical and physical properties that make it valuable for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dicyanophenylamine with 2-fluoropyridine-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, solvent selection, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist . The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and binding affinity. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for pharmaceutical applications .

Properties

IUPAC Name

N-(3,4-dicyanophenyl)-2-fluoropyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7FN4O/c15-13-6-9(3-4-18-13)14(20)19-12-2-1-10(7-16)11(5-12)8-17/h1-6H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMKEVFSCCICIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CC(=NC=C2)F)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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